molecular formula C9H6N2O2 B152838 Quinoxaline-5-carboxylic acid CAS No. 6924-66-9

Quinoxaline-5-carboxylic acid

Cat. No. B152838
CAS RN: 6924-66-9
M. Wt: 174.16 g/mol
InChI Key: QLZNISOPACYKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxaline-5-carboxylic acid is a compound that is part of a broader class of quinoxaline derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The quinoxaline nucleus is a fused ring system that consists of a benzene ring and a pyrazine ring, which provides a scaffold for various chemical modifications to achieve desired biological properties.

Synthesis Analysis

The synthesis of quinoxaline derivatives has been explored in several studies. For instance, the synthesis of analogues of quinoxaline-2-carboxylic acid derivatives has been reported, where different nitrogen-containing heterocycles were introduced at specific positions on the quinoxaline ring system . Another study described the rapid synthesis of quinoline-4-carboxylic acid derivatives, which are structurally related to quinoxaline-5-carboxylic acid, using microwave irradiation and indium(III) chloride catalysis . These methods highlight the versatility of synthetic approaches to access various quinoxaline derivatives.

Molecular Structure Analysis

The molecular structure of quinoxaline-5-carboxylic acid derivatives is characterized by the presence of a carboxylic acid group, which can participate in the formation of metal complexes and can be activated in biosynthetic pathways. For example, an enzyme from Streptomyces triostinicus was found to activate quinoxaline-2-carboxylic acid for incorporation into peptide lactones . This activation is crucial for the biosynthesis of quinoxaline antibiotics.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions due to their reactive sites. The carboxylic acid group allows for the formation of metal complexes, as demonstrated by the use of quinoxaline-2-carboxylic acid and its derivatives as analytical reagents for the gravimetric determination of certain metal ions . Additionally, the synthesis of quinoxalinecarboxylic acids with substituted phenyl groups has been achieved, showcasing the ability to introduce different substituents and modify the chemical properties of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the binding affinity of these compounds to biological receptors. For example, the introduction of electron-withdrawing groups such as nitro or trifluoromethyl groups has been explored to enhance the selectivity and potency of quinoxaline derivatives as AMPA receptor antagonists . The solubility, stability, and reactivity of these compounds can also be tailored by modifying the substituents on the quinoxaline core.

Scientific Research Applications

  • Medicine and Pharmacology

    • Quinoxaline is a privileged pharmacophore that has broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics .
    • Quinoxaline sulfonamide derivatives have been found to have a broad range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .
    • The therapeutic potential and biomedical applications of quinoxalines have been enhanced by the incorporation of the sulfonamide group into their chemical framework .
  • Organic Light Emitting Devices

    • Quinoxaline-containing polymers are applicable in optical devices due to their thermal stability and low band gap .
    • There are many reported procedures for the synthesis of bis- and polyquinoxalines and quinoxaline-containing macrocycles .
  • Solar Cell Applications

    • Quinoxaline scaffolds have been used for the design and development of organic sensitizers for solar cell applications .
    • Tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
  • Polymeric Optoelectronic Materials

    • Quinoxaline scaffolds have been used for the design and development of polymeric optoelectronic materials .
    • To fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
  • Dyes and Fluorescent Materials

    • Quinoxaline derivatives have found applications as dyes .
    • They are also used in fluorescent materials .
  • Semiconductors and Organic Photovoltaic Cells

    • Quinoxaline derivatives are used in semiconductors .
    • They are also used in organic photovoltaic cells .
  • Antibacterial and Antifungal Activities

    • Quinoxaline derivatives have been found to exhibit antibacterial and antifungal activities. They have been used in the development of new drugs for treating various infections .
  • Antitubercular Activity

    • Some quinoxaline derivatives have shown antitubercular activity . They have been used in the development of drugs for the treatment of tuberculosis .
  • Analgesic and Anti-inflammatory Activities

    • Quinoxaline derivatives have been found to have analgesic and anti-inflammatory properties. They have been used in the development of pain relief and anti-inflammatory drugs .
  • Anticancer and Antiproliferative Activities

    • Quinoxaline derivatives have been found to exhibit anticancer and antiproliferative activities. They have been used in the development of drugs for the treatment of various types of cancer .
  • Antioxidant Activity

    • Some quinoxaline derivatives have shown antioxidant activity . They have been used in the development of drugs for the treatment of diseases caused by oxidative stress .
  • Anti-Alzheimer’s Activity

    • Quinoxaline derivatives have been found to have anti-Alzheimer’s activity . They have been used in the development of drugs for the treatment of Alzheimer’s disease .

Safety And Hazards

Quinoxaline-5-carboxylic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The therapeutic potential and biomedical applications of quinoxalines have been enhanced by incorporation of the sulfonamide group into their chemical framework .

properties

IUPAC Name

quinoxaline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)6-2-1-3-7-8(6)11-5-4-10-7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZNISOPACYKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354595
Record name quinoxaline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxaline-5-carboxylic acid

CAS RN

6924-66-9
Record name quinoxaline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoxaline-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxaline-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Quinoxaline-5-carboxylic acid
Reactant of Route 3
Quinoxaline-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Quinoxaline-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Quinoxaline-5-carboxylic acid
Reactant of Route 6
Quinoxaline-5-carboxylic acid

Citations

For This Compound
20
Citations
BE Kornberg, SS Nikam… - Journal of heterocyclic …, 1999 - Wiley Online Library
Sep-Oct 1999 Synthesis of Novel Quinoxaline-5-Carboxylic Acid Derivatives … 6-Methyl-7-nitro-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-5carboxylic acid methyl ester (7). To a solution of 0.25 g (1.06 mmole) 6-methyl-2,3-dioxol,2,3,4-tetrahydro-quinoxaline-5-carboxylic …
Number of citations: 9 onlinelibrary.wiley.com
DTW Chu, RE Maleczka Jr… - Journal of heterocyclic …, 1988 - Wiley Online Library
… l,8a,8a,fc]quinoxaline-5-carboxylic acid derivatives are described. The synthetic route includes … to the novel 4,12-dihydro-4-oxoquino[l,8a,8-a,i]quinoxaline-5-carboxylic acid heterocycle. …
Number of citations: 16 onlinelibrary.wiley.com
M Zallocchi, S Hati, Z Xu, W Hausman, H Liu, DZ He… - JCI insight, 2021 - ncbi.nlm.nih.gov
… We identified quinoxaline-5-carboxylic acid (Qx28) as the best quinoxaline derivative that provides robust protection against both aminoglycosides and cisplatin in zebrafish and mouse …
Number of citations: 7 www.ncbi.nlm.nih.gov
DTW Chu, RE Maleczka Jr, CW Nordeen - chemistry.msu.edu
… , 8a,8a,b]quinoxaline-5-carboxylic acid derivatives are described. The synthetic route … to the novel 4,12-dihydro-4-oxoquino[1,8a, 8-a,b]quinoxaline-5-carboxylic acid heterocycle. …
Number of citations: 0 www2.chemistry.msu.edu
PM Datar, ENG Marsh - ACS Catalysis, 2021 - ACS Publications
… Quinoxaline-5-carboxylic acid (1), which lacks the distal phenyl ring, proved to be a very poor substrate, with only 0.1% of the compound undergoing decarboxylation under the …
Number of citations: 5 pubs.acs.org
JH Delcamp, A Yella, MK Nazeeruddin, M Grätzel - scholar.archive.org
… over Na2SO4, filtered, and concentrated to give 8(6-(4-(bis(4-(hexyloxy)phenyl)amino)phenyl)-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophen-2-yl)quinoxaline-5-carboxylic acid (JD8…
Number of citations: 0 scholar.archive.org
S Malancona, M Donghi, M Ferrara… - Bioorganic & medicinal …, 2010 - Elsevier
… 2,3-Dihydro-1H,5H-pyrazino[3,2,1-ij]quinazoline-5,7(6H)-diones 8a,b were prepared starting from quinoxaline-5-carboxylic acid 20 21, which was first coupled with 3-chloroaniline to …
Number of citations: 37 www.sciencedirect.com
M Taguchi, H Kondo, Y Inoue, Y Kawahata… - Journal of Medicinal …, 1992 - ACS Publications
A series of 8-substituted-9, l-(epoxymethano)-7-fluoro-5-oxo-5/f-thiazolo [3, 2-a] quinoline-4-carboxylic acids having a novel tetracyclic structure was synthesized and tested for …
Number of citations: 48 pubs.acs.org
M Zallocchi, DZ He, J Zuo - Am Soc Clin Investig
… The screening results identified quinoxaline-5-carboxylic acid (Qx28) as one of … Because treatment with quinoxaline-5-carboxylic acid (Qx28) resulted in protection …
Number of citations: 0 insight.jci.org
A Kaneshiro - 2023 - deepblue.lib.umich.edu
… 2,3-dimethyl-quinoxaline-5-carboxylic acid and is able to slowly decarboxylate 2-methyl-quinoxaline-5-carboxylic acid, 3-methyl-quinoxaline-5-carboxylic acid, and even anthracene-1-…
Number of citations: 0 deepblue.lib.umich.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.